2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16309741
InChI: InChI=1S/C18H19N5OS/c1-12-7-9-14(10-8-12)20-16(24)11-25-18-22-21-17(23(18)19)15-6-4-3-5-13(15)2/h3-10H,11,19H2,1-2H3,(H,20,24)
SMILES:
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC16309741

Molecular Formula: C18H19N5OS

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide -

Specification

Molecular Formula C18H19N5OS
Molecular Weight 353.4 g/mol
IUPAC Name 2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C18H19N5OS/c1-12-7-9-14(10-8-12)20-16(24)11-25-18-22-21-17(23(18)19)15-6-4-3-5-13(15)2/h3-10H,11,19H2,1-2H3,(H,20,24)
Standard InChI Key YFKSQQUOGXWCGK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3C

Introduction

Structural Characteristics

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide group and at the 5-position with a 2-methylphenyl moiety. The acetamide group is further functionalized with a 4-methylphenyl substituent. This configuration introduces steric and electronic effects that influence its reactivity and interactions with biological targets .

Key Structural Components:

  • 1,2,4-Triazole Ring: A heterocyclic scaffold known for stabilizing hydrogen bonds and π-π interactions.

  • Sulfanyl Bridge (-S-): Enhances lipophilicity and potential thiol-mediated redox activity.

  • Acetamide Group: Provides hydrogen-bonding capacity and metabolic stability.

  • Aryl Substituents: The 2-methylphenyl and 4-methylphenyl groups contribute to hydrophobic interactions and modulate solubility.

Molecular Properties (Inferred from Analogs ):

PropertyValue
Molecular FormulaC₁₉H₂₀N₅OS
Molecular Weight~386.5 g/mol
LogP (Lipophilicity)~5.8 (estimated)
Polar Surface Area~137 Ų

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of triazole derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:

  • Formation of the Triazole Core: Reaction of thiosemicarbazide with 2-methylbenzaldehyde under acidic conditions to form 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol .

  • Sulfanyl-Acetamide Coupling: Thiol-displacement reaction between the triazole-thiol and chloroacetamide derivatives, such as N-(4-methylphenyl)chloroacetamide, in the presence of a base like potassium carbonate .

Optimization Parameters:

  • Temperature: 60–80°C for cyclocondensation; room temperature for coupling.

  • Solvents: Ethanol or DMF for solubility.

  • Catalysts: Piperidine or triethylamine to accelerate thiolate formation .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Oxidation: The sulfanyl group can oxidize to sulfoxides or sulfones using H₂O₂ or KMnO₄ .

  • Nucleophilic Substitution: The acetamide’s carbonyl group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

  • Electrophilic Aromatic Substitution: The 2-methylphenyl group may undergo nitration or halogenation at the para position .

Biological Activities (Inferred from Analogs)

Antimicrobial Properties

Triazole derivatives exhibit broad-spectrum antimicrobial activity. For example, a structurally similar compound, 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide (CAS 578719-36-5), demonstrated MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans .

Proposed Mechanism:

  • Inhibition of fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase).

  • Disruption of bacterial cell wall synthesis via penicillin-binding protein interference .

Key Targets:

  • Topoisomerase II: Inhibition prevents DNA replication.

  • EGFR Kinase: Suppression of signaling pathways critical for tumor growth .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator